Dimethyl 5-methylpyridine-2,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 5-methylpyridine-2,4-dicarboxylate is an organic compound with the molecular formula C10H11NO4. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 5-methylpyridine-2,4-dicarboxylate can be synthesized through several methods. One common approach involves the esterification of 5-methylpyridine-2,4-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-methylpyridine-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The methyl group on the pyridine ring can undergo halogenation, such as bromination, using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation reactions often use NBS in the presence of an initiator like azobisisobutyronitrile (AIBN).
Major Products Formed
Oxidation: 5-methylpyridine-2,4-dicarboxylic acid.
Reduction: 5-methylpyridine-2,4-dimethanol.
Substitution: 5-bromomethylpyridine-2,4-dicarboxylate.
Scientific Research Applications
Dimethyl 5-methylpyridine-2,4-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research explores its potential as a precursor for pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl 5-methylpyridine-2,4-dicarboxylate involves its interaction with specific molecular targets. For instance, in halogenation reactions, the compound undergoes free radical initiation, where the methyl group on the pyridine ring is substituted by a halogen atom. This process involves the formation of a radical intermediate, which then reacts with the halogenating agent to form the final product.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 5-methylpyridine-2,3-dicarboxylate: Similar in structure but differs in the position of the carboxylate groups.
Dimethyl 2,6-pyridinedicarboxylate: Another derivative with carboxylate groups at different positions on the pyridine ring.
Uniqueness
Dimethyl 5-methylpyridine-2,4-dicarboxylate is unique due to its specific substitution pattern, which influences its reactivity and applications. The position of the carboxylate groups affects the compound’s chemical behavior, making it suitable for specific synthetic and research purposes.
Properties
CAS No. |
90275-71-1 |
---|---|
Molecular Formula |
C10H11NO4 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
dimethyl 5-methylpyridine-2,4-dicarboxylate |
InChI |
InChI=1S/C10H11NO4/c1-6-5-11-8(10(13)15-3)4-7(6)9(12)14-2/h4-5H,1-3H3 |
InChI Key |
MGZGJPNYNRTTKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.